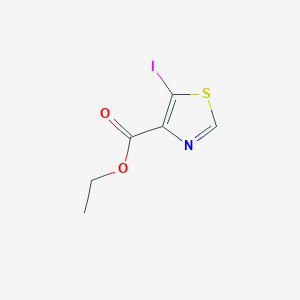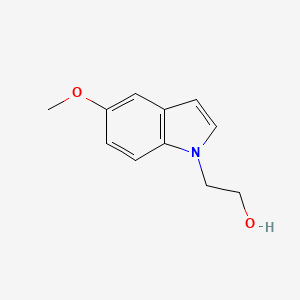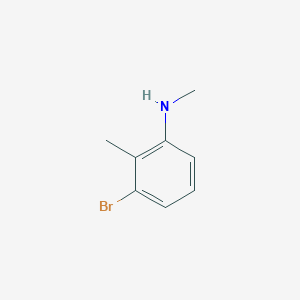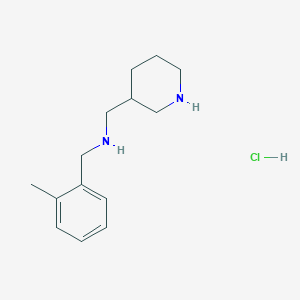![molecular formula C6H16ClNS B1457365 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1423028-14-1](/img/structure/B1457365.png)
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
“2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride” is a chemical compound with potential applications in scientific research . It is a versatile compound that can be used to investigate various biological processes and develop novel treatments.
Molecular Structure Analysis
The molecular structure of “2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride” is represented by the molecular formula C6H16ClNS . The InChI code for this compound is 1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .Applications De Recherche Scientifique
Synthesis and Hepatoprotective Agents
Research focused on the synthesis of sulfanyl-substituted compounds, including structural analogues to SAM (S-adenosyl-L-methionine), a known hepatoprotective drug. The study involved synthesizing bis(isoxazolylsulfanyl)alkanes using a one-pot method and evaluating their hepatoprotective properties. The compounds demonstrated hepatoprotective activity comparable to SAM, indicating potential therapeutic applications in liver protection. This research opens avenues for developing new hepatoprotective drugs based on sulfanyl-substituted compounds (Akhmetova et al., 2018).
Metabolic Pathways and Toxicity
Another line of research has explored the metabolism of various compounds, including those structurally related to 2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride, in animal models. Understanding the metabolic pathways, including oxidation, reduction, and conjugation processes, is crucial for assessing the potential toxicological implications and therapeutic applications of these compounds. Studies on the metabolism of related compounds have revealed complex pathways involving various metabolites, which are essential for evaluating their pharmacokinetics and potential toxic effects (Kanamori et al., 2002).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
2-(2-methylpropylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NS.ClH/c1-6(2)5-8-4-3-7;/h6H,3-5,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXOYRZBBFSRFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropyl)sulfanyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



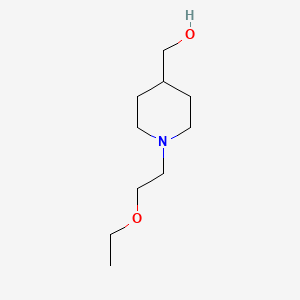
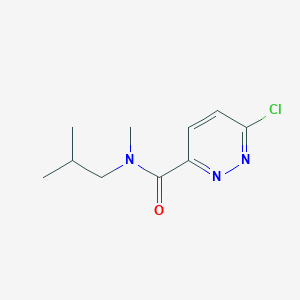
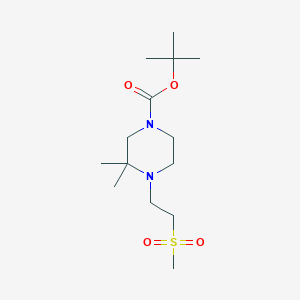
![2,4-Dichloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B1457291.png)

![6,8-Dichloro-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1457293.png)



